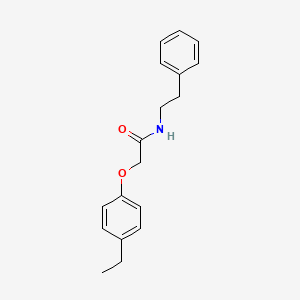

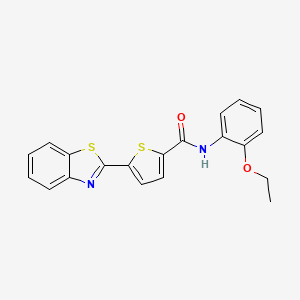

2-(4-ethylphenoxy)-N-(2-phenylethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-ethylphenoxy)-N-(2-phenylethyl)acetamide” is a complex organic compound. It contains an amide group (-CONH2), an ethyl group (-C2H5), and a phenoxy group (-OC6H5). The presence of these functional groups suggests that it may have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate phenol with an ethyl halide to form the ethylphenoxy portion of the molecule. The resulting product could then be reacted with 2-phenylethylamine in the presence of a suitable catalyst to form the amide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), an ether linkage (from the phenoxy group), and an amide functional group. The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the presence of the amide, ether, and phenyl groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Pharmacological Metabolism and Genetic Differences

Research on compounds like acetaminophen, closely related to the chemical class of 2-(4-ethylphenoxy)-N-(2-phenylethyl)acetamide, shows significant insights into the metabolism of these drugs. Metabolism pathways such as glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation are critical for understanding the pharmacokinetics and potential toxicities of these compounds. Genetic variations can influence the metabolic rate and efficiency, affecting the drug's efficacy and safety profile (Zhao & Pickering, 2011).

Mechanisms of Action

The analgesic effect of acetaminophen, a compound with similarities to this compound, involves inhibition of cyclooxygenase enzymes and the formation of N-acylphenolamine (AM404), which acts on specific receptors in the brain and spinal cord. This multi-faceted mechanism underscores the complex interaction between these compounds and biological systems, offering a framework for investigating similar drugs (Ohashi & Kohno, 2020).

Environmental Impact and Degradation

Advanced oxidation processes (AOPs) have been explored for the degradation of acetaminophen, a compound in the same pharmacological class as this compound, highlighting the environmental persistence and potential toxicity of its by-products. Understanding these degradation pathways and their impact on water quality and ecosystem health is crucial for developing sustainable pharmaceutical disposal and treatment methods (Qutob et al., 2022).

Adsorption and Water Treatment

The study of acetaminophen's adsorption from water emphasizes the challenges and strategies in removing such compounds from environmental systems. Research on adsorbents like ZnAl/biochar and the mechanisms behind acetaminophen uptake provides insights into mitigating the environmental presence of similar pharmaceutical pollutants (Igwegbe et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-ethylphenoxy)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-2-15-8-10-17(11-9-15)21-14-18(20)19-13-12-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVAXYACNCHNTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)

![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)

![4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840683.png)

![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)

![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride](/img/structure/B2840691.png)

![3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2840693.png)